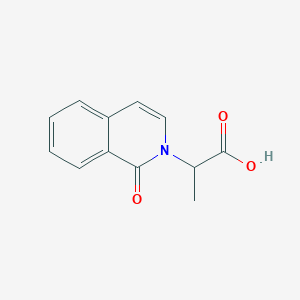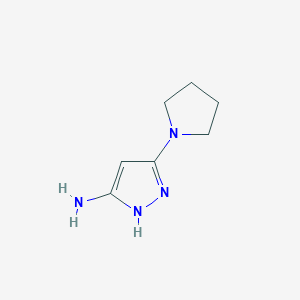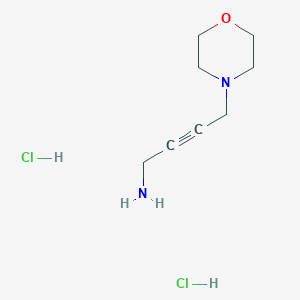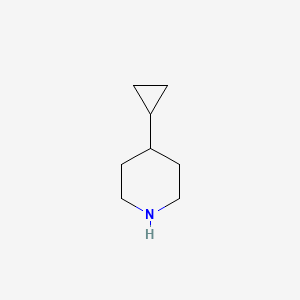![molecular formula C13H18F3N3 B1419840 [2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine CAS No. 1094329-66-4](/img/structure/B1419840.png)
[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine
Overview
Description
“[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine” is a chemical compound with the molecular formula C13H18F3N3. It has a molecular weight of 273.3 . This compound is also known as 1-[2-(4-methylpiperazin-1-yl)phenyl]methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18F3N3/c1-18-4-6-19(7-5-18)12-3-2-11(13(14,15)16)8-10(12)9-17/h2-3,8H,4-7,9,17H2,1H3 . This indicates that the compound contains a piperazine ring substituted with a methyl group and a phenyl group, which is further substituted with a trifluoromethyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 273.3 . The InChI key for this compound is SYPIKCJHMHJEND-UHFFFAOYSA-N . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Kinase Inhibitor in Cancer Treatment
"[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine" derivatives have been studied for their potential in cancer treatment. For instance, a derivative compound was identified as a potent reversible kinase inhibitor, targeting both EGFR-activating and drug-resistance mutations in non-small-cell lung cancer (NSCLC) cell lines. This compound exhibited significant in vitro antitumor potency and in vivo efficacy in NSCLC studies, demonstrating its potential as a therapeutic agent in cancer treatment (Yang et al., 2012).
Asymmetric Synthesis in Chemistry
The compound has been used in the asymmetric synthesis of various derivatives. For example, it was involved in the synthesis of 2-(1-aminoalkyl) piperidines using a specific derivative, which resulted in the formation of various diamino alcohols and substituted amines. These synthesis processes are essential in creating novel compounds with potential pharmacological applications (Froelich et al., 1996).
Selective Antagonist for Receptors
Derivatives of this compound have been evaluated as selective antagonists for specific human receptors, such as the vasopressin V1A receptor. By modifying the structure of these derivatives, researchers have been able to improve their affinity and selectivity for targeted receptors, which is crucial in developing new drugs for various medical conditions (Kakefuda et al., 2002).
Synthesis of Novel Compounds
The compound has been used as a building block in the synthesis of various novel compounds. For example, it was involved in synthesizing a specific pyridine derivative, indicating its versatility in organic chemistry and potential for creating new therapeutic agents (Mishriky & Moustafa, 2013).
PPARgamma Agonists
This compound has also been studied in the context of PPARgamma agonists, which are critical in treating conditions like diabetes and obesity. Research has shown that altering the phenyl alkyl ether moiety of derivatives can yield potent and selective PPARgamma agonists with improved solubility and pharmacological profiles (Collins et al., 1998).
Controlling Polymorphism in Drug Development
The compound's derivatives have been used in studies aiming to control polymorphism in drug development, which is crucial for ensuring the stability and efficacy of pharmaceuticals. For instance, research on ASP3026, a derivative, focused on understanding how different polymorphs affect the drug's properties and developing strategies to control these polymorphs for optimal drug formulation (Takeguchi et al., 2015).
properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3/c1-18-4-6-19(7-5-18)12-3-2-11(13(14,15)16)8-10(12)9-17/h2-3,8H,4-7,9,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPIKCJHMHJEND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



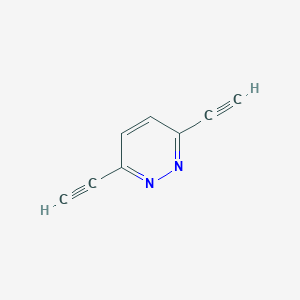

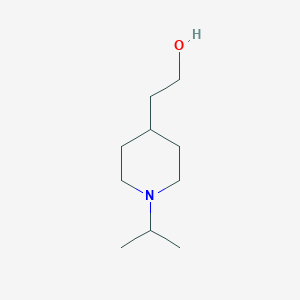
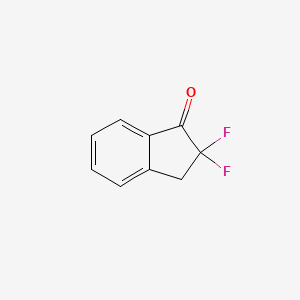
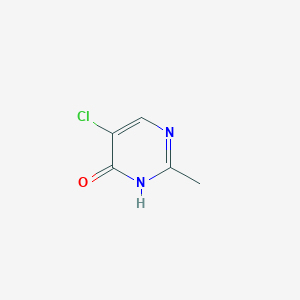
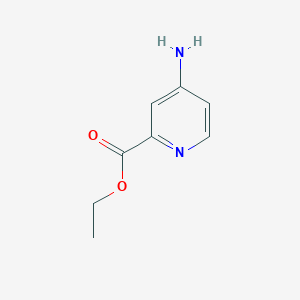
![Methyl 7-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1419767.png)
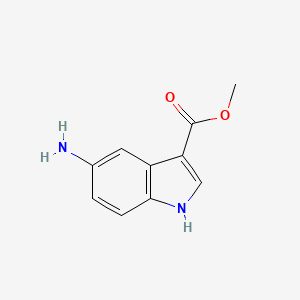
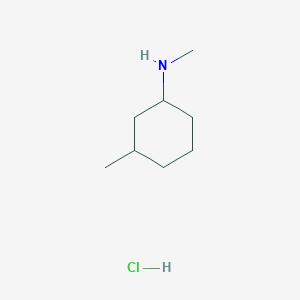
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1419772.png)
